molecular formula C21H16ClN5O3S B2946750 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 852373-30-9

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2946750
CAS No.: 852373-30-9
M. Wt: 453.9
InChI Key: KSPGVOPKCSCVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a chlorophenyl group, a thioacetamide group, and a dihydrobenzo[b][1,4]dioxin ring. Compounds with similar structures are often studied for their potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolo[4,3-b]pyridazine ring, followed by the introduction of the chlorophenyl and dihydrobenzo[b][1,4]dioxin groups. The thioacetamide group could be introduced in the final step .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a triazolo[4,3-b]pyridazine ring, which is a heterocyclic compound containing nitrogen atoms. This ring is attached to a chlorophenyl group, a thioacetamide group, and a dihydrobenzo[b][1,4]dioxin ring .

Scientific Research Applications

Synthesis and Bioactivity

  • Microwave-Assisted Synthesis : Research highlights the development of condensed bridgehead nitrogen heterocyclic systems, including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their derivatives, through microwave-assisted synthesis techniques. These compounds have been evaluated for their antibacterial, antifungal, and antitubercular activities, showcasing their potential in medicinal chemistry (Shiradkar & Kale, 2006).

Structural Analysis and DFT Calculations

  • DFT and Hirshfeld Surface Studies : A specific pyridazine analog, 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized and its structure confirmed through X-ray diffraction, DFT calculations, and Hirshfeld surface analysis. This research provides insights into the electronic properties and intermolecular interactions of such compounds (Sallam et al., 2021).

Antitumor and Antimicrobial Activities

  • Antitumor Activity : Studies have investigated the antitumor potential of novel [1,2,4]triazolo[4,3-b]pyridazine derivatives, indicating the importance of the structural motif in designing compounds with anticancer properties (Yurttaş, Tay, & Demirayak, 2015).
  • Antimicrobial and Antioxidant Properties : Research has also focused on synthesizing and evaluating the antimicrobial and antioxidant activities of compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold. These compounds have shown promising results against various bacterial and fungal strains, as well as free radical scavenging activity (Kotaiah et al., 2014).

Anti-inflammatory and Analgesic Properties

  • Evaluation as Anti-inflammatory Agents : Some novel synthesized triazolo[3,4-b][1,3,4]thiadiazole derivatives have been evaluated for their anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents (Akhter, Hassan, & Amir, 2014).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying its structure to enhance its properties or reduce any potential toxicity .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S/c22-14-3-1-13(2-4-14)21-25-24-18-7-8-20(26-27(18)21)31-12-19(28)23-15-5-6-16-17(11-15)30-10-9-29-16/h1-8,11H,9-10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPGVOPKCSCVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.